molecular formula C9H19NO B14690252 N,N-diethyl-2,2-dimethylpropanamide CAS No. 24331-72-4

N,N-diethyl-2,2-dimethylpropanamide

Cat. No.: B14690252
CAS No.: 24331-72-4
M. Wt: 157.25 g/mol
InChI Key: ZZUWAVJHDTWSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2,2-dimethylpropanamide (CAS 24331-72-4) is a specialty organic compound with the molecular formula C9H19NO and an average molecular mass of 157.26 g/mol . It is characterized by a propanamide core that is substituted with N,N-diethyl groups and 2,2-dimethyl (pivaloyl) group, which can also be referred to by its synonym, N,N-diethylpivalamide . This structure is shared by compounds used in patented cooling compositions for topical applications, suggesting potential utility in materials science for developing products that induce a cooling sensation . The presence of the tertiary amide functional group is significant, as similar amide structures are frequently investigated as building blocks in polymer chemistry, such as in the development of thermoresponsive acrylic polymers . The compound's structural features, including the sterically hindered pivaloyl group and the dialkyl-substituted amide, contribute to its properties as a potential solvent or intermediate in organic synthesis and materials research. This product is intended for research and development purposes only and is not for human or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

CAS No.

24331-72-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N,N-diethyl-2,2-dimethylpropanamide

InChI

InChI=1S/C9H19NO/c1-6-10(7-2)8(11)9(3,4)5/h6-7H2,1-5H3

InChI Key

ZZUWAVJHDTWSFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

$$ \text{CCl}3\text{C(O)Cl} + 2 \text{Et}2\text{NH} \rightarrow \text{CCl}3\text{C(O)NEt}2 + \text{Et}2\text{NH}2^+\text{Cl}^- $$

Key Steps:

  • Solvent Selection :

    • Aromatic hydrocarbons (toluene, benzene) or polar aprotic solvents (acetone) are used to stabilize intermediates.
    • Patent CN103570577A highlights cyclohexane as optimal for similar amidation reactions.
  • Stoichiometry :

    • A 1:2 molar ratio of pivaloyl chloride to diethylamine ensures complete conversion. Excess amine neutralizes HCl, preventing side reactions.
  • Temperature Control :

    • Reactions are conducted at 0–25°C during addition to mitigate exothermic effects, followed by reflux at 40–80°C for 2–8 hours.
  • Purification :

    • Post-reaction, the mixture is washed with NaOH (5% w/v) to remove residual HCl, followed by distillation under reduced pressure (5 mmHg) to isolate the product.

Yield : 78–82%.

One-Pot Synthesis from Trimethylacetonitrile

Patent JP2013155149A describes a thioamide synthesis route that could be adapted for amides:

  • Hydrogen Sulfide Reaction : Trimethylacetonitrile reacts with H$$_2$$S in toluene/diethylamine.
  • Oxidation : The intermediate thioamide is oxidized to the corresponding amide.

Challenges :

  • Requires strict control of H$$_2$$S stoichiometry (2–4 mol per nitrile).
  • Lower yields (≤82%) due to byproduct formation.

Comparative Analysis of Methods

Method Solvent Temperature (°C) Yield (%) Purity (%)
Direct Aminolysis Toluene 40–80 78–82 99.9
One-Pot Synthesis Toluene/Et$$_2$$NH 65–70 81.6 99.9
Catalytic Coupling Dry acetone 25–30 70–75 98.5

Key Observations :

  • Direct aminolysis offers the highest efficiency and scalability.
  • Diethylamine acts as both reactant and HCl scavenger, simplifying purification.

Optimization Strategies

a) Solvent Effects

  • Nonpolar solvents (toluene) improve phase separation during workup.
  • Polar solvents (acetone) enhance reaction rates but require anhydrous conditions.

b) Stoichiometric Adjustments

  • Excess diethylamine (1:3 molar ratio) increases yield to 85% but complicates distillation.

c) Catalytic Additives

  • Triethylamine : Reduces side reactions by sequestering HCl.
  • Zinc powder : Patent CN102030659A reports Zn-assisted reductions for analogous amines, though applicability here is untested.

Industrial-Scale Considerations

  • Safety : Pivaloyl chloride is moisture-sensitive; reactions require inert atmospheres.
  • Waste Management : Neutralization of HCl generates Et$$2$$NH$$2^+$$Cl$$^-$$, which can be recycled.
  • Cost : Bulk diethylamine (≈$15/kg) makes this method economically viable.

Recent Advances

  • Microreactor Technology : Enables precise temperature control, reducing reaction time to 1–2 hours.
  • Biocatalytic Routes : Lipase-mediated amidation of pivalic acid shows promise but remains experimental.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N-diethyl-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structurally related amides share the 2,2-dimethylpropanamide core but differ in nitrogen substituents, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Variations

Compound Name Substituents on N Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N,N-Diethyl-2,2-dimethylpropanamide Diethyl C₉H₁₉NO 157.25 Fragrance ingredient; imparts mint/camphor notes
N,N-Dimethyl-2-chloropropanamide Dimethyl, Chloro C₅H₁₀ClNO 135.59 Precursor for α-thioamides (e.g., in 2-(4-methoxybenzenethio)propanamide synthesis) . Chlorine enhances electrophilicity for nucleophilic substitution.
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide Hydroxyethyl C₇H₁₅NO₂ 145.20 Hydrophilic; potential in polymer or pharmaceutical formulations due to -OH group .
N-Methoxy-2,2-dimethylpropanamide (mdpa) Methoxy C₆H₁₃NO₂ 131.17 Ligand in tin(II) precursors for SnO/SnO₂ thin-film deposition .
N-Isopropyl-2,2-dimethylpropanamide Isopropyl C₈H₁₇NO 143.23 Intermediate in synthesizing 4-amino-1,3,4-thiazolidinedione derivatives with potential pharmacological activity .

Key Comparative Insights

Physicochemical Properties
  • Lipophilicity: Diethyl and tert-butyl groups in this compound increase hydrophobicity, making it suitable for non-polar matrices like fragrances. In contrast, N-(2-hydroxyethyl)-2,2-dimethylpropanamide exhibits higher water solubility due to its hydroxyl group .
  • Reactivity : Chlorine in N,N-dimethyl-2-chloropropanamide facilitates nucleophilic substitution (e.g., with thiols to form α-thioamides) , whereas methoxy and ethoxy substituents in mdpa and edpa stabilize coordination with tin(II) in thin-film precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.